molecular formula C8H12N4O B11734723 5-(Morpholin-4-YL)pyrazin-2-amine

5-(Morpholin-4-YL)pyrazin-2-amine

Cat. No.: B11734723
M. Wt: 180.21 g/mol
InChI Key: PZGXEQWUWSIRTH-UHFFFAOYSA-N
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Description

5-(Morpholin-4-YL)pyrazin-2-amine: is a heterocyclic compound that contains both a morpholine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-YL)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with morpholine under specific conditions. One common method involves the use of titanium tetrachloride (TiCl₄) as a catalyst in the presence of pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-(Morpholin-4-YL)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Morpholin-4-YL)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-YL)pyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-(Morpholin-4-YL)pyrazin-2-amine is unique due to the presence of both morpholine and pyrazine rings, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-morpholin-4-ylpyrazin-2-amine

InChI

InChI=1S/C8H12N4O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10)

InChI Key

PZGXEQWUWSIRTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(N=C2)N

Origin of Product

United States

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